molecular formula C20H32ClNO B12411482 Trihexyphenidyl-d5 (hydrochloride)

Trihexyphenidyl-d5 (hydrochloride)

Cat. No.: B12411482
M. Wt: 343.0 g/mol
InChI Key: QDWJJTJNXAKQKD-XBIAMBGESA-N
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Description

Trihexyphenidyl-d5 (hydrochloride) is a deuterated form of trihexyphenidyl hydrochloride, a synthetic antispasmodic drug. It is primarily used as a muscarinic antagonist in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. The deuterated version, Trihexyphenidyl-d5 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolic pathways of trihexyphenidyl due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trihexyphenidyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the trihexyphenidyl molecule. The process typically starts with the synthesis of the deuterated precursor, followed by the introduction of the hydrochloride salt. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Trihexyphenidyl-d5 (hydrochloride) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to minimize costs while maintaining high yields.

Chemical Reactions Analysis

Types of Reactions

Trihexyphenidyl-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of Trihexyphenidyl-d5 (hydrochloride).

Scientific Research Applications

Trihexyphenidyl-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of trihexyphenidyl.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new drugs by providing insights into the behavior of trihexyphenidyl in biological systems.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

Mechanism of Action

Trihexyphenidyl-d5 (hydrochloride) exerts its effects by acting as a non-selective muscarinic acetylcholine receptor antagonist. It binds with higher affinity to the M1 subtype of muscarinic receptors, primarily located in the central nervous system. This binding inhibits the action of acetylcholine, leading to a reduction in the symptoms of Parkinson’s disease and drug-induced extrapyramidal disorders. Additionally, it may indirectly enhance dopamine release in the striatum by modifying nicotinic acetylcholine receptor neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Benztropine: Another anticholinergic agent used in the treatment of Parkinson’s disease.

    Diphenhydramine: An antihistamine with anticholinergic properties, also used to treat Parkinson’s disease symptoms.

    Biperiden: An anticholinergic drug used for similar indications as trihexyphenidyl.

Uniqueness

Trihexyphenidyl-d5 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracking in biological systems, offering insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C20H32ClNO

Molecular Weight

343.0 g/mol

IUPAC Name

1-cyclohexyl-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H/i1D,4D,5D,10D,11D;

InChI Key

QDWJJTJNXAKQKD-XBIAMBGESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CCCCC3)O)[2H])[2H].Cl

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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